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Compound of Interest

Compound Name: Antiviral agent 57

Cat. No.: B15566289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental evaluation of the antiviral agent Remdesivir. All

quantitative data is presented in structured tables for ease of comparison, and detailed

methodologies for key experiments are provided. Visual diagrams generated using Graphviz

are included to illustrate complex biological pathways and experimental workflows.

Chemical Structure and Properties
Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide

analogue.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

2-ethylbutyl (2S)-2-

[[[(2R,3S,4R,5R)-5-(4-

aminopyrrolo[2,1-f][2][3]

[4]triazin-7-yl)-5-cyano-3,4-

dihydroxyoxolan-2-yl]methoxy-

phenoxyphosphoryl]amino]pro

panoate

[1]

Molecular Formula C27H35N6O8P [1]

Molar Mass 602.58 g/mol [5]

CAS Registry Number 1809249-37-3 [1]

Appearance
White to off-white crystalline

powder
[5]

Water Solubility Very slightly soluble [5]

Mechanism of Action
Remdesivir is a direct-acting antiviral agent that functions as a delayed chain terminator of viral

RNA synthesis.[6] As a prodrug, it is designed to deliver the active nucleoside triphosphate

intracellularly.[4]

Once inside the host cell, Remdesivir is metabolized into its active triphosphate form, GS-

443902 (also referred to as RDV-TP).[2][7] This active metabolite mimics the endogenous

adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral

RNA-dependent RNA polymerase (RdRp).[3][7] The incorporation of GS-443902 into the

growing RNA chain leads to a steric hindrance, particularly due to the 1'-cyano group, which

causes a distortion in the RNA chain and halts further RNA synthesis after the addition of a few

more nucleotides.[4][8] This premature termination of RNA synthesis effectively stops viral

replication.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://go.drugbank.com/drugs/DB14761
https://www.drugtargetreview.com/news/56798/mechanism-of-action-revealed-for-remdesivir-potential-coronavirus-drug/
https://en.wikipedia.org/wiki/Remdesivir
https://pubchem.ncbi.nlm.nih.gov/compound/Remdesivir
https://pubchem.ncbi.nlm.nih.gov/compound/Remdesivir
https://www.acs.org/molecule-of-the-week/archive/r/remdesivir.html
https://pubchem.ncbi.nlm.nih.gov/compound/Remdesivir
https://www.acs.org/molecule-of-the-week/archive/r/remdesivir.html
https://www.acs.org/molecule-of-the-week/archive/r/remdesivir.html
https://www.simsonpharma.com/blog-details/remdesivir-synthesis-and-its-impurities
https://en.wikipedia.org/wiki/Remdesivir
https://go.drugbank.com/drugs/DB14761
https://synapse.patsnap.com/article/what-is-the-mechanism-of-remdesivir
https://www.drugtargetreview.com/news/56798/mechanism-of-action-revealed-for-remdesivir-potential-coronavirus-drug/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-remdesivir
https://en.wikipedia.org/wiki/Remdesivir
https://m.youtube.com/watch?v=xbaMcOdrpvo
https://synapse.patsnap.com/article/what-is-the-mechanism-of-remdesivir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Intracellular

Viral Replication Machinery

Remdesivir

Remdesivir

Cellular Uptake

GS-704277
(Intermediate Metabolite)

Esterases
(CES1, CTSA)

GS-441524 Monophosphate

Phosphoamidase
(HINT1)

GS-443902
(Active Triphosphate)

Nucleoside-
phosphate kinases

Viral RNA-dependent
RNA Polymerase (RdRp)

Competes with ATP

Viral RNA Synthesis

Incorporation

Delayed Chain Termination

Click to download full resolution via product page

Metabolic Activation and Mechanism of Action of Remdesivir.
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Pharmacokinetic Properties
Remdesivir is administered intravenously and is rapidly absorbed, reaching maximum plasma

concentrations within 0.67-0.68 hours.[2] It is highly bound to human plasma proteins.[2] The

table below summarizes the key pharmacokinetic parameters of Remdesivir and its major

metabolites.

Parameter Remdesivir
GS-441524
(Metabolite)

GS-704277
(Metabolite)

Reference

Tmax (hours) 0.67 - 0.68 1.51 - 2.00 0.75 [2]

Cmax (ng/mL) 2229 145 246 [2]

AUCtau

(ng*h/mL)
1585 2229 462 [2]

Plasma Half-life

(hours)
1 27 1.3 [2][9]

Intracellular

Triphosphate

Half-life (hours)

14 - 24 - - [9]

Plasma Protein

Binding (%)
88 - 93.6 2 1 [2]

Signaling Pathway Modulation
Recent studies have indicated that Remdesivir may also modulate host cell signaling

pathways. In the context of oncogenic herpesviruses, such as Kaposi's sarcoma-associated

herpesvirus (KSHV) and Epstein-Barr virus (EBV), Remdesivir has been shown to induce lytic

reactivation.[10] This effect is mediated through the regulation of key intracellular signaling

pathways, specifically by increasing the phosphorylation of AMP-activated protein kinase

(AMPK) and decreasing the phosphorylation of Signal Transducer and Activator of

Transcription 3 (STAT3).[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://go.drugbank.com/drugs/DB14761
https://go.drugbank.com/drugs/DB14761
https://go.drugbank.com/drugs/DB14761
https://go.drugbank.com/drugs/DB14761
https://go.drugbank.com/drugs/DB14761
https://go.drugbank.com/drugs/DB14761
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308800/
https://go.drugbank.com/drugs/DB14761
https://pmc.ncbi.nlm.nih.gov/articles/PMC8923226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8923226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remdesivir

AMPK

Induces
Phosphorylation

STAT3

Decreases
Phosphorylation

p-AMPK (Activated)

Herpesvirus
Lytic Reactivation

p-STAT3 (Inhibited)

Click to download full resolution via product page

Modulation of Intracellular Signaling Pathways by Remdesivir.

Efficacy and Clinical Data
Remdesivir has been evaluated in numerous clinical trials for the treatment of COVID-19.[11]

While results have varied, some studies have shown a benefit in shortening the time to clinical

improvement, particularly in hospitalized patients with moderate to severe disease.[11][12]
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Clinical Trial / Study Key Findings Reference

ACCT-1 Trial

Median recovery time was 11

days in the remdesivir group

versus 15 days in the placebo

group. Mortality rate was 8.0%

with remdesivir and 11.6% with

placebo (not statistically

significant).

[13]

Spinner et al. (Moderate

Pneumonia)

Explored the efficacy of 5 or 10

days of remdesivir treatment

against standard care.

[11]

Wang et al. (RCT in China)

Remdesivir was not statistically

significantly associated with

clinical improvement compared

to placebo.

[11]

PLATCOV Trial

In low-risk adults with early

symptomatic COVID-19,

remdesivir accelerated mean

estimated viral clearance by

42%.

[14]

Egyptian Randomized

Controlled Trial

Remdesivir significantly

shortened the length of

hospital stay (median 10 days

vs. 16 days) but had no

mortality benefit.

[15]

Experimental Protocols
This protocol is used to determine the concentration of an antiviral agent that inhibits the

formation of viral plaques in a cell culture.

Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluent monolayers.

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock (e.g., SARS-CoV-2).
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Infection: Infect the cell monolayers with the virus dilutions and allow for an adsorption period

(e.g., 1 hour).

Drug Treatment: After removing the viral inoculum, add an overlay medium containing

agarose and varying concentrations of Remdesivir.[16]

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (e.g.,

72 hours).[16]

Visualization and Quantification: Fix the cells (e.g., with formalin) and stain with a solution

like crystal violet to visualize and count the plaques.

Data Analysis: Calculate the plaque-forming units per milliliter (PFU/mL) and determine the

drug concentration that reduces the plaque number by 50% (IC50).

This protocol outlines the steps for evaluating the in vivo efficacy of Remdesivir.[17]

Animal Acclimatization: Acclimatize 4-6 week old Syrian hamsters to the facility for at least 7

days prior to the experiment.

Virus Propagation and Tittering: Propagate SARS-CoV-2 in Vero E6 cells and determine the

virus titer using a plaque assay.

Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of

SARS-CoV-2.

Drug Preparation and Administration: Prepare Remdesivir in a suitable vehicle (e.g., 12%

sulfobutylether-β-cyclodextrin) and administer via intraperitoneal (IP) injection at a specified

dose and schedule (e.g., daily).

Monitoring: Monitor the animals daily for clinical signs, including weight loss and general

health.

Sample Collection: At predetermined time points post-infection, euthanize the animals and

collect tissues (e.g., lungs) for analysis.

Analysis of Viral Load and Pathology:
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Quantitative Real-Time PCR (qRT-PCR): Extract viral RNA from tissue homogenates and

quantify viral RNA copies.

Plaque Assay: Determine the infectious virus titer (PFU/g of tissue) from tissue

homogenates.

Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with

hematoxylin and eosin (H&E) to evaluate lung pathology.

Immunohistochemistry (IHC): Use specific antibodies to detect viral antigens in tissue

sections.
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Experimental Workflow for In Vivo Efficacy Study.

Synthesis
The synthesis of Remdesivir is a multi-step process that has been optimized for large-scale

production.[6][18] It involves the synthesis of the ribose core and the unnatural nucleobase,

followed by a key P-chiral phosphorylation step to couple the two moieties and introduce the

phosphoramidate prodrug group.[18][19] The synthesis has evolved to improve yield and
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safety, for instance by developing continuous flow processes for hazardous steps like

cyanation.[20] The complex synthesis involves approximately 23-25 steps and utilizes 65 to 70

different raw materials and reagents.[6]

Conclusion
Remdesivir is a broad-spectrum antiviral agent that has played a significant role in the

therapeutic landscape, particularly during the COVID-19 pandemic. Its mechanism as a

delayed chain terminator of viral RNA polymerase is well-characterized. While its clinical

efficacy can vary, it has demonstrated a benefit in reducing recovery time for some patient

populations. The detailed experimental protocols and data presented in this guide provide a

solid foundation for researchers and drug development professionals working with this and

other nucleoside analogue antivirals. Further research into its modulation of host signaling

pathways may open new avenues for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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